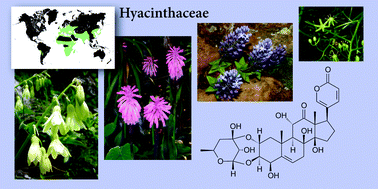The chemistry and biological activity of the Hyacinthaceae
Natural Product Reports Pub Date: 2013-07-29 DOI: 10.1039/C3NP70008A
Abstract
Covering: 1914 to 2012
The Hyacinthaceae (sensu APGII), with approximately 900 species in about 70 genera, can be divided into three main subfamilies, the Hyacinthoideae, the Urgineoideae and the Ornithogaloideae, with a small fourth subfamily the Oziroëoideae, restricted to South America. The plants included in this family have long been used in traditional medicine for a wide range of medicinal applications. This, together with some significant toxicity to livestock has led to the chemical composition of many of the species being investigated. The compounds found are, for the most part, subfamily-restricted, with homoisoflavanones and spirocyclic nortriterpenoids characterising the Hyacinthoideae, bufadienolides characterising the Urgineoideae, and


Recommended Literature
- [1] Preparation of alumina-coated graphite for thermally conductive and electrically insulating epoxy composites
- [2] Powder microelectrode embedded with carboxyl multi-walled carbon nanotubes for sensitive and quantitative detection of nitrofuran residues
- [3] Organic analysis
- [4] Syntheses, crystal structures and magnetic properties of a novel family of penta-manganese complexes derived from an assembly system containing polydentate hydroxy-rich Schiff-base ligands†
- [5] Tuning the fast generation of luminescent silver nanodots on a surface†
- [6] Multidimensional protein characterisation using microfluidic post-column analysis†
- [7] Back cover
- [8] Research progress on separation of selenoproteins/Se-enriched peptides and their physiological activities
- [9] Mussel and fish scale-inspired underwater superoleophobic kapok membranes for continuous and simultaneous removal of insoluble oils and soluble dyes in water†
- [10] When in the presence of the strong hydrogen bonds, the weak hydrogen bonds gain an importance†









